molecular formula C14H15N5O5S2 B13431252 Deschloro-2-phenylsulfonyl-thiamethoxam

Deschloro-2-phenylsulfonyl-thiamethoxam

Cat. No.: B13431252
M. Wt: 397.4 g/mol
InChI Key: FDWPOORLIFNFAE-SSZFMOIBSA-N
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Description

Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound that has garnered attention in various fields of scientific research.

Preparation Methods

The synthesis of Deschloro-2-phenylsulfonyl-thiamethoxam involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, chlorination, and thiamethoxam derivatization. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deschloro-2-phenylsulfonyl-thiamethoxam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Deschloro-2-phenylsulfonyl-thiamethoxam can be compared with other similar compounds, such as:

    Thiamethoxam: A neonicotinoid insecticide known for its effectiveness against a wide range of pests.

    Imidacloprid: Another neonicotinoid insecticide with similar properties and applications.

    Clothianidin: A neonicotinoid insecticide with a similar mode of action.

This compound is unique due to its specific structural modifications, which may confer different properties and applications compared to these similar compounds .

Properties

Molecular Formula

C14H15N5O5S2

Molecular Weight

397.4 g/mol

IUPAC Name

(NZ)-N-[3-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide

InChI

InChI=1S/C14H15N5O5S2/c1-17-9-24-10-18(13(17)16-19(20)21)8-11-7-15-14(25-11)26(22,23)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3/b16-13-

InChI Key

FDWPOORLIFNFAE-SSZFMOIBSA-N

Isomeric SMILES

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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